

structure and properties of the LDV peptide sequence

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An In-depth Technical Guide to the Structure and Properties of the LDV Peptide Sequence

Introduction

The Leu-Asp-Val (LDV) tripeptide sequence is a critical cell adhesion motif first identified within the Type III connecting segment (IIICS) of fibronectin.[1] It serves as a primary recognition site for the $\alpha4\beta1$ integrin (also known as Very Late Antigen-4, VLA-4), a receptor predominantly expressed on hematopoietic cells.[1][2] The interaction between the LDV motif and $\alpha4\beta1$ integrin is a key process in cell-matrix adhesion, mediating crucial physiological events such as lymphocyte trafficking, immune surveillance, and inflammatory responses. Unlike the more promiscuous RGD (Arg-Gly-Asp) motif, the LDV sequence exhibits greater specificity, primarily targeting $\alpha4$ - and $\alpha9$ -containing integrins.[3] This specificity, coupled with the activation-dependent nature of its binding, makes the LDV peptide and its mimetics valuable tools for research and promising candidates for therapeutic development, particularly in the context of inflammatory diseases and oncology.[1][4] This guide provides a comprehensive overview of the structure, properties, and applications of the LDV peptide sequence, intended for researchers, scientists, and professionals in drug development.

Structure and Properties of LDV Peptides

The core of the LDV motif is the tripeptide L-Leucine—L-Aspartic Acid—L-Valine. The aspartate residue is essential for its adhesive activity, and its substitution abrogates binding. The LDV sequence is often found within a larger peptide context that influences its conformation and binding affinity. For instance, in fibronectin, it is part of the high-affinity CS-1 site.[1]



Homologous sequences, such as Ile-Asp-Ser-Pro (IDSP) in Vascular Cell Adhesion Molecule-1 (VCAM-1) and Ile-Asp-Ala-Pro (IDAP) in fibronectin, also bind to $\alpha 4\beta 1$ integrin, suggesting a conserved mechanism of recognition based on an acidic residue flanked by hydrophobic residues.[5]

For research and therapeutic applications, the core LDV sequence is often modified to enhance its stability, affinity, or utility as a probe. These modifications can include N-terminal acylation, C-terminal amidation, incorporation into cyclic structures, or conjugation with fluorescent tags like fluorescein isothiocyanate (FITC).[6][7]

Table 1: Physicochemical Properties of Representative

LDV-based Peptides

Peptide Name	Full Sequence <i>l</i> Description	Molecular Weight (g/mol)	Key Characteristics
LDV	Leu-Asp-Val	345.4	The minimal active tripeptide motif.[1]
LDV-FITC	{4-((N'-2- methylphenyl)ureido)- phenylacetyl}- LDVPAA-{Lys(FITC)}	1368.51	A high-affinity, fluorescently-labeled peptide used for detecting α4β1 integrin affinity and conformational changes.[7]
BIO1211	Contains the LDV motif and a diphenylurea moiety	Not specified	A selective α4β1 integrin antagonist.[8]
IBP1B	NH2– KLDVKLDVKLDV- CONH2	1425.8	A self-assembling peptide incorporating LDV motifs for creating bioactive hydrogels for wound healing.[9]



Biological Function and Molecular Interactions

The primary biological function of the LDV sequence is to mediate cell adhesion by binding to $\alpha 4\beta 1$ integrin. This interaction is not constitutive; it is regulated by the activation state of the integrin. Only cells expressing an active, high-avidity form of the $\alpha 4\beta 1$ complex can effectively bind to the minimal LDV sequence.[1] In contrast, cells with the receptor in a resting state show significantly less adhesion to LDV peptides, although they may still bind to larger fragments like CS-1.[1] Integrin activation can be induced by intracellular signals ("inside-out" signaling), often triggered by chemokines or T-cell receptor stimulation, or by certain divalent cations like Mn²+, which lock the integrin in a high-affinity conformation.[6][7]

Binding Affinity

The affinity of LDV peptides for $\alpha 4\beta 1$ integrin is typically in the nanomolar range, especially when the integrin is in its activated state. This high affinity makes it a potent mediator of cell adhesion. Fluorescently labeled LDV peptides are widely used in competitive binding assays to quantify the affinity of new compounds and to study the dynamics of integrin activation in real-time.[6][10]

Table 2: Binding Affinities of LDV Peptides to $\alpha 4\beta 1$

Integrin

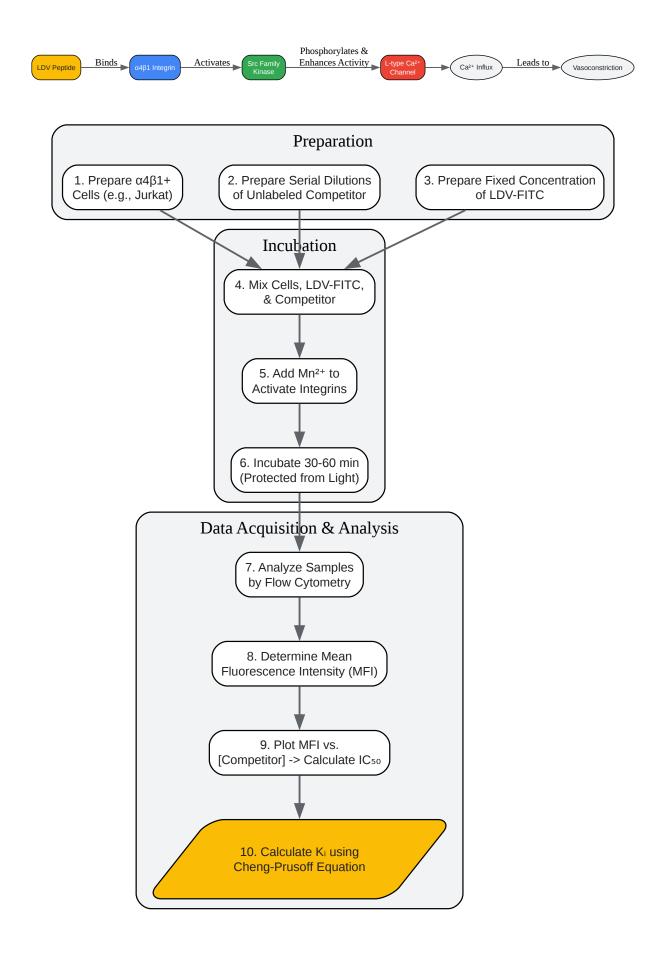
Peptide/Compound	Cell Line	Assay Conditions	Affinity Constant (Kd or Ki)
LDV-FITC	U937 (monocytic)	With Mn²+ (activated state)	Kd: 0.3 nM[7]
LDV-FITC	U937 (monocytic)	Without Mn ²⁺ (resting state)	Kd: 12 nM[6][7]
LDV-FITC	SUP-T1 (T-cell), JM1 (B-cell)	With Mn²+ (activated state)	Kd: 0.3 - 1.0 nM[6]
BIO1211	Jurkat E6.1 (T-cell)	Competitive binding vs. LDV-FITC	Ki: 6.9 ± 3.1 nM[11]
DS-70 (peptidomimetic)	Jurkat E6.1 (T-cell)	Competitive binding vs. LDV-FITC	Ki: 0.94 ± 0.32 nM[11]



Signaling Pathways Modulated by LDV

The binding of LDV-containing ligands to $\alpha4\beta1$ integrin is not merely a passive tethering mechanism; it initiates intracellular signaling cascades that influence cell behavior. One well-documented pathway involves the regulation of vascular tone. In vascular smooth muscle cells, the engagement of $\alpha4\beta1$ by LDV peptides leads to the activation of Src family tyrosine kinases. [12] This, in turn, enhances the activity of L-type voltage-gated Ca²+ channels, leading to increased intracellular calcium concentration ([Ca²+]i) and subsequent vasoconstriction. This signaling pathway highlights a mechanism by which components of the extracellular matrix can directly modulate vascular function.[12]







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